molecular formula C17H15N5O3 B12167939 N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12167939
M. Wt: 337.33 g/mol
InChI Key: VTRUCHFORULZRU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The starting materials may include 1,3-benzodioxole, 5-methyl-1H-tetrazole, and benzoyl chloride derivatives. Common synthetic routes may involve:

    Formation of the Benzodioxole Intermediate: This step may involve the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Tetrazole Formation: The synthesis of 5-methyl-1H-tetrazole can be achieved through the reaction of methylamine with sodium azide under high-temperature conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and tetrazole intermediates with a benzoyl chloride derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.

    N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both benzodioxole and tetrazole moieties, which may confer specific chemical and biological properties

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H15N5O3/c1-11-19-20-21-22(11)14-4-2-3-13(8-14)17(23)18-9-12-5-6-15-16(7-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,18,23)

InChI Key

VTRUCHFORULZRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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